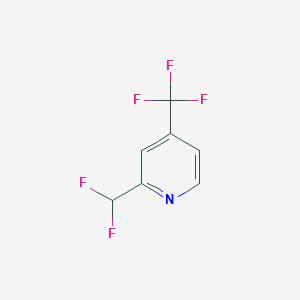![molecular formula C9H16FN B13015340 {4-Fluorobicyclo[2.2.2]octan-1-yl}methanamine](/img/structure/B13015340.png)
{4-Fluorobicyclo[2.2.2]octan-1-yl}methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{4-Fluorobicyclo[222]octan-1-yl}methanamine is a chemical compound characterized by a bicyclic structure with a fluorine atom attached to one of the carbon atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {4-Fluorobicyclo[2.2.2]octan-1-yl}methanamine typically involves the fluorination of bicyclo[2.2.2]octane derivatives. One common method includes the reaction of bicyclo[2.2.2]octan-1-amine with a fluorinating agent under controlled conditions. The reaction is usually carried out in the presence of a solvent such as toluene or dichloromethane, and at temperatures ranging from 0°C to 50°C.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
{4-Fluorobicyclo[2.2.2]octan-1-yl}methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium azide (NaN₃) and sodium methoxide (NaOMe) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while substitution reactions can produce a variety of functionalized derivatives.
Applications De Recherche Scientifique
{4-Fluorobicyclo[2.2.2]octan-1-yl}methanamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be employed in the study of enzyme interactions and receptor binding.
Industry: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of {4-Fluorobicyclo[2.2.2]octan-1-yl}methanamine involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom can enhance the compound’s binding affinity and specificity, leading to more effective modulation of biological pathways. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- {4-Fluorobicyclo[2.2.2]octan-1-yl}methanol
- {4-Fluorobicyclo[2.2.2]octan-1-yl}methylamine
- {4-Fluorobicyclo[2.2.2]octan-1-yl}methanone
Uniqueness
{4-Fluorobicyclo[2.2.2]octan-1-yl}methanamine is unique due to its specific fluorine substitution, which can significantly alter its chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for targeted research and development.
Propriétés
Formule moléculaire |
C9H16FN |
|---|---|
Poids moléculaire |
157.23 g/mol |
Nom IUPAC |
(4-fluoro-1-bicyclo[2.2.2]octanyl)methanamine |
InChI |
InChI=1S/C9H16FN/c10-9-4-1-8(7-11,2-5-9)3-6-9/h1-7,11H2 |
Clé InChI |
ASOMTLQNFDJTEX-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CCC1(CC2)CN)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Azabicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B13015257.png)








![7-Fluoro-2-methyl-2,3,4,5-tetrahydro-1H-benzo[c]azepin-5-amine](/img/structure/B13015319.png)




